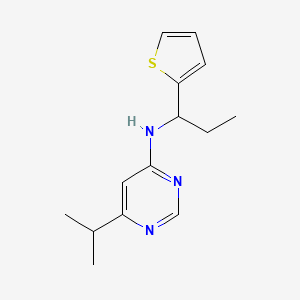
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine, also known as PTPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. PTPA is a pyrimidine derivative that has been synthesized using different methods.
Mécanisme D'action
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine works by inhibiting the eukaryotic translation initiation factor 4A (eIF4A), a protein that is essential for protein synthesis. By inhibiting eIF4A, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can selectively inhibit the translation of certain mRNAs, including those involved in cancer cell growth and viral replication.
Biochemical and physiological effects:
Studies have shown that 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can selectively inhibit the translation of certain mRNAs, leading to the inhibition of cancer cell growth and viral replication. 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine is its selectivity in targeting certain mRNAs, which makes it a promising candidate for anticancer and antiviral therapies. However, 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can be difficult to synthesize, and its stability can be a limitation for lab experiments.
Orientations Futures
There are several future directions for research on 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine. One area of interest is the development of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine analogs with improved stability and efficacy. Another area of research is the investigation of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine's potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine and its potential side effects.
Méthodes De Synthèse
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can be synthesized using different methods. One of the most common methods is the reaction of 4-chloropyrimidine with 1-thiophen-2-ylpropan-1-one in the presence of sodium hydride and propan-2-ol. The resulting compound is then reacted with isopropylamine to yield 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine.
Applications De Recherche Scientifique
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as an anticancer agent. Studies have shown that 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine can inhibit the growth of cancer cells by targeting the protein translation machinery. 6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine has also been studied for its potential as an antiviral agent, with promising results against HIV and hepatitis C virus.
Propriétés
IUPAC Name |
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-4-11(13-6-5-7-18-13)17-14-8-12(10(2)3)15-9-16-14/h5-11H,4H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSCDXBOMLSZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC2=NC=NC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-propan-2-yl-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

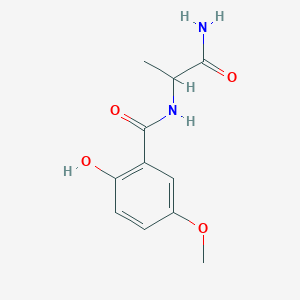

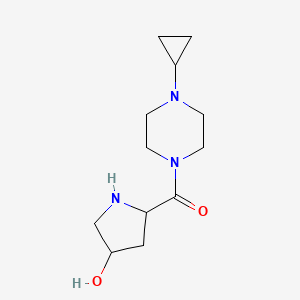
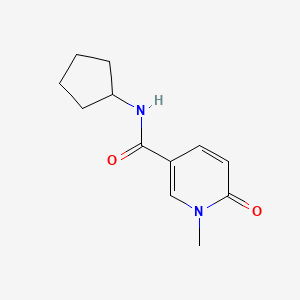
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
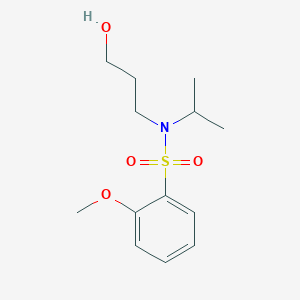
![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)

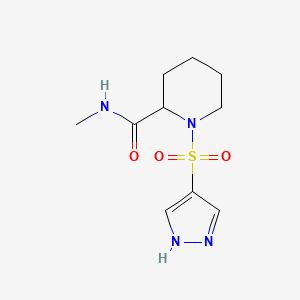
![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
